ダゾキシベン塩酸塩

概要

説明

Dazoxiben is an antithrombotic agent is a drug that reduces the formation of blood clots.

科学的研究の応用

レイノー現象の治療

ダゾキシベン塩酸塩: は、末梢への血流減少を特徴とするレイノー現象の治療における有効性について研究されています . トロンボキサンシンターゼ阻害剤として、血管収縮を軽減し、血行を改善するのに役立ちます。 臨床試験では、この症候群の患者に有意な改善が見られています .

循環器研究

循環器研究では、ダゾキシベン塩酸塩は、血栓形成と心臓血管疾患におけるトロンボキサンA2の役割を理解するために使用されます。 トロンボキサンシンターゼを阻害することにより、研究者は血小板凝集に関与する経路と抗血栓療法の可能性を研究できます .

薬理学的試験

ダゾキシベン塩酸塩は、トロンボキサンシンターゼ阻害剤の作用機序を調べるための薬理学的ツールとして役立ちます。 これは、酵素がさまざまな生理学的および病理学的プロセスにおいて果たす役割についての洞察を提供し、より高い有効性と安全性を備えた新薬の開発を支援します .

合成と化学分析

化合物の合成プロセスは、化学研究において関心の対象です。 ダゾキシベン塩酸塩の簡略化された合成方法に関する研究は、より効率的な生産技術を開発する上で貴重であり、これは同様の医薬品の大規模製造に適用できます .

調査薬の開発

実験薬として、ダゾキシベン塩酸塩は、新しい治療分野における潜在的な用途について探索されています。 さまざまな生体標的と経路への影響が調査され、臨床使用のための新しい適応症が特定されています .

分子生物学研究

分子生物学では、ダゾキシベン塩酸塩は、分子レベルでトロンボキサンシンターゼの発現と調節を研究するために使用されます。 この研究は、遺伝子発現制御とさまざまな疾患におけるトロンボキサンの影響についてのより深い理解につながる可能性があります .

作用機序

Target of Action

Dazoxiben hydrochloride primarily targets Thromboxane-A synthase . Thromboxane-A synthase is an enzyme that plays a crucial role in the biosynthesis of thromboxane, a type of eicosanoid that has vasoconstrictor properties and promotes platelet aggregation .

Mode of Action

Dazoxiben hydrochloride acts as an inhibitor of Thromboxane-A synthase . By inhibiting this enzyme, Dazoxiben hydrochloride prevents the synthesis of thromboxane, thereby reducing vasoconstriction and platelet aggregation .

Biochemical Pathways

It is known that the compound’s inhibition of thromboxane-a synthase disrupts the production of thromboxane, which is a key player in the regulation of blood flow and clot formation .

Result of Action

The inhibition of Thromboxane-A synthase by Dazoxiben hydrochloride leads to a decrease in thromboxane production. This results in reduced vasoconstriction and platelet aggregation, which can have significant effects at the molecular and cellular levels . For instance, Dazoxiben hydrochloride has shown a significant clinical improvement in patients with Raynaud’s syndrome .

生化学分析

Biochemical Properties

Dazoxiben hydrochloride plays a crucial role in biochemical reactions by inhibiting thromboxane synthase, an enzyme responsible for the production of thromboxane A2 (TXA2). Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting thromboxane synthase, Dazoxiben hydrochloride reduces the production of thromboxane A2, thereby decreasing platelet aggregation and vasoconstriction. This compound interacts with thromboxane synthase by binding to its active site, preventing the conversion of prostaglandin H2 to thromboxane A2 .

Cellular Effects

Dazoxiben hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of thromboxane A2, which plays a role in cell signaling pathways related to platelet aggregation and vasoconstriction. This inhibition leads to reduced platelet aggregation and vasoconstriction, which can be beneficial in conditions like Raynaud’s syndrome and coronary heart disease. Additionally, Dazoxiben hydrochloride can impact gene expression and cellular metabolism by altering the levels of thromboxane A2 and other related molecules .

Molecular Mechanism

The molecular mechanism of Dazoxiben hydrochloride involves its inhibition of thromboxane synthase. By binding to the active site of thromboxane synthase, Dazoxiben hydrochloride prevents the conversion of prostaglandin H2 to thromboxane A2. This inhibition reduces the levels of thromboxane A2, leading to decreased platelet aggregation and vasoconstriction. Additionally, Dazoxiben hydrochloride may influence gene expression by altering the levels of thromboxane A2 and other related molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dazoxiben hydrochloride can change over time. Studies have shown that Dazoxiben hydrochloride is stable and maintains its inhibitory effects on thromboxane synthase over extended periods. Its long-term effects on cellular function may vary depending on the specific conditions and experimental setups. In vitro and in vivo studies have demonstrated that Dazoxiben hydrochloride can effectively inhibit thromboxane synthase and reduce platelet aggregation and vasoconstriction over time .

Dosage Effects in Animal Models

The effects of Dazoxiben hydrochloride vary with different dosages in animal models. Studies have shown that lower doses of Dazoxiben hydrochloride can effectively inhibit thromboxane synthase and reduce platelet aggregation and vasoconstriction. Higher doses may lead to toxic or adverse effects, such as prolonged bleeding times and increased risk of hemorrhage. It is important to determine the optimal dosage of Dazoxiben hydrochloride to achieve the desired therapeutic effects while minimizing potential adverse effects .

Metabolic Pathways

Dazoxiben hydrochloride is involved in metabolic pathways related to the inhibition of thromboxane synthase. It interacts with enzymes and cofactors involved in the production of thromboxane A2, such as prostaglandin H2. By inhibiting thromboxane synthase, Dazoxiben hydrochloride reduces the levels of thromboxane A2 and alters the metabolic flux of related molecules. This inhibition can lead to changes in metabolite levels and overall metabolic activity .

Transport and Distribution

Dazoxiben hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within different cellular compartments. The distribution of Dazoxiben hydrochloride within cells and tissues can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of Dazoxiben hydrochloride is crucial for its activity and function. It is primarily localized in cellular compartments where thromboxane synthase is present, such as the endoplasmic reticulum and other membrane-bound organelles. The targeting signals and post-translational modifications of Dazoxiben hydrochloride can direct it to specific compartments or organelles, ensuring its effective inhibition of thromboxane synthase and related biochemical processes .

特性

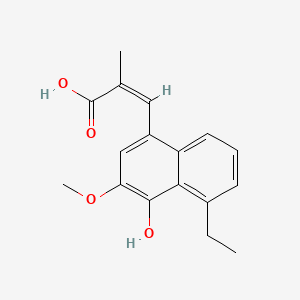

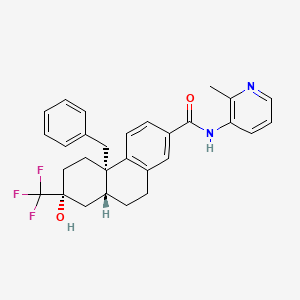

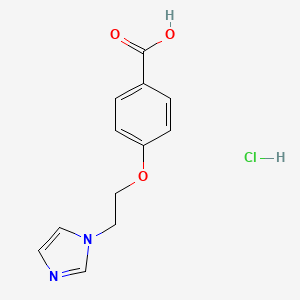

IUPAC Name |

4-(2-imidazol-1-ylethoxy)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.ClH/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14;/h1-6,9H,7-8H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKDFUXBDJPRGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78218-09-4 (Parent) | |

| Record name | Dazoxiben hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074226225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40225215 | |

| Record name | Dazoxiben hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74226-22-5 | |

| Record name | Dazoxiben hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74226-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dazoxiben hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074226225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dazoxiben hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAZOXIBEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5AI939LWF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

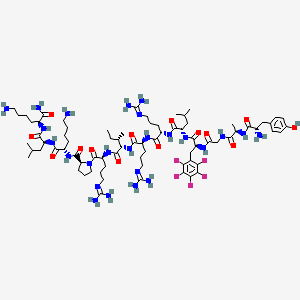

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。